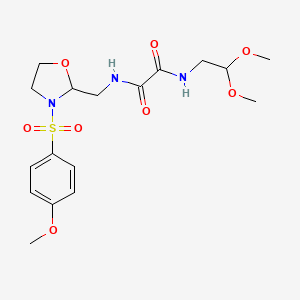

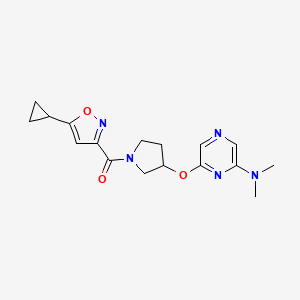

Benzyl 4-nitroazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzyl 4-nitroazepane-1-carboxylate and related compounds often involves the reduction of nitro groups and subsequent reactions to introduce the desired functional groups. For instance, Singh and Batra (2007) demonstrated the SnCl2-mediated reduction of nitro groups in related compounds, facilitating the synthesis of substituted 1H-1-benzazepines and 3H-1-benzazepines. This process showcases a method that could potentially be applied or adapted for the synthesis of this compound (Singh & Batra, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-benzazepines, is often characterized by X-ray crystallography. Govindaraj et al. (2014) described the crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylate, highlighting the seven-membered oxazepane rings' twist-chair conformation. Such detailed structural analyses provide insights into the stereochemistry and conformational preferences of these compounds, which are valuable for understanding the molecular structure of this compound (Govindaraj et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound and similar compounds include nucleophilic substitutions, cyclizations, and rearrangements. The versatility in reactivity allows for the synthesis of a wide range of derivatives and structurally complex molecules. For example, the research by Singh and Batra (2007) also noted an unprecedented rearrangement of an alkyl 1H-benzazepine-2-carboxylate to a substituted isoquinoline, demonstrating the dynamic chemistry of these compounds (Singh & Batra, 2007).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal form, can be inferred from similar compounds. For instance, the study on crystal structures by Govindaraj et al. (2014) not only provides structural insights but also clues about the solid-state properties that influence the compound's behavior in different environments (Govindaraj et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for the application of this compound in synthesis. The work by Singh and Batra (2007) outlines the reactivity patterns that could be expected for this compound, given the similar structural framework and functional groups (Singh & Batra, 2007).

科学的研究の応用

Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation processes highlighted the pathway, by-products, biotoxicity, and computational analysis via density functional theory. Such studies indicate the environmental and pharmaceutical relevance of nitro compounds in water treatment technologies and the understanding of their transformation products (Qutob et al., 2022).

Synthesis and Biological Activity

Research on synthetic utilities of o-phenylenediamines, including approaches for benzimidazoles, quinoxalines, and benzo[diazepines, shows the significance of nitro compounds in synthesizing complex molecular structures with pharmaceutical applications (Ibrahim, 2011).

Environmental Fate and Transformation

Studies on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment reveal the persistence and transformation pathways of nitro-containing pharmaceuticals in aquatic environments. These findings highlight the importance of understanding the environmental impact and degradation mechanisms of such compounds (Kosjek et al., 2012).

Mechanistic Insights into Chemical Reactions

A detailed review on the acidolysis of lignin model compounds, including those with nitro functional groups, provides insights into the mechanisms of β-O-4 bond cleavage. This research is crucial for advancing the chemical recycling of lignin and understanding the reactivity of complex nitro compounds in various conditions (Yokoyama, 2015).

Pharmacological Efficacy in Epilepsy

A comprehensive review on Clonazepam, a nitro-benzodiazepine, discusses its pharmacological properties and therapeutic efficacy in epilepsy, showcasing the importance of nitro compounds in the development of effective treatments for neurological conditions (Finder et al., 1976).

作用機序

特性

IUPAC Name |

benzyl 4-nitroazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(20-11-12-5-2-1-3-6-12)15-9-4-7-13(8-10-15)16(18)19/h1-3,5-6,13H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGKXDJEYOSFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)